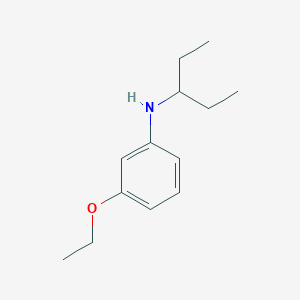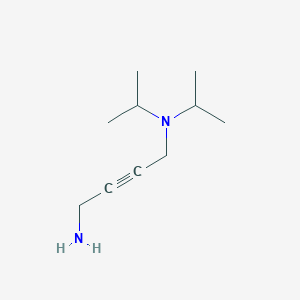
(4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine: is an organic compound with the molecular formula C10H20N2 It is characterized by the presence of an amino group attached to a butynyl chain, which is further connected to a bis(propan-2-yl)amine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine typically involves the reaction of 4-chlorobut-2-yne with bis(propan-2-yl)amine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oximes or nitriles.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can replace the hydrogen atoms, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the by-products.
Major Products Formed:
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Substituted amines
科学的研究の応用
Chemistry: (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
作用機序
The mechanism of action of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s ability to form stable complexes with metal ions can also influence its activity, potentially affecting metalloprotein function and signaling pathways.
類似化合物との比較
(4-Aminobut-2-yn-1-yl)bis(ethyl)amine: Similar structure but with ethyl groups instead of propan-2-yl groups.
(4-Aminobut-2-yn-1-yl)bis(methyl)amine: Contains methyl groups instead of propan-2-yl groups.
(4-Aminobut-2-yn-1-yl)bis(phenyl)amine: Features phenyl groups in place of propan-2-yl groups.
Uniqueness: (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine is unique due to the presence of propan-2-yl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
N',N'-di(propan-2-yl)but-2-yne-1,4-diamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,7-8,11H2,1-4H3 |
InChIキー |
KUCWBDYXZADOJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC#CCN)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


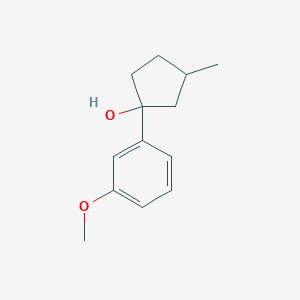

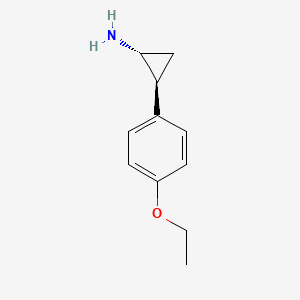
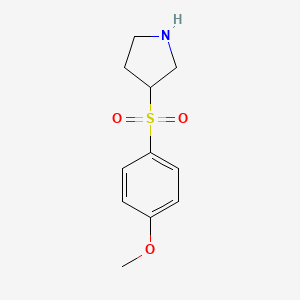

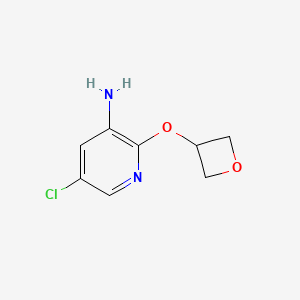
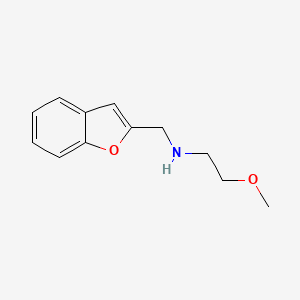
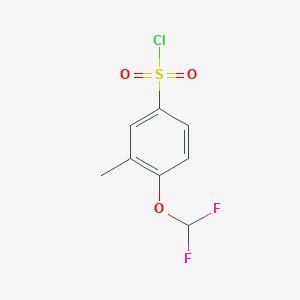
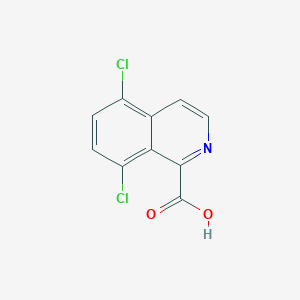
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13246435.png)
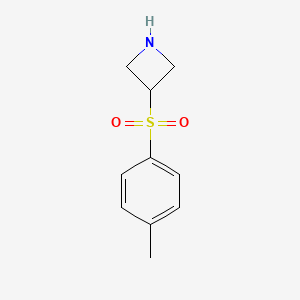
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![N-[1-(2-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B13246458.png)
